![molecular formula C7H9Cl2N5 B2761550 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride CAS No. 1909309-60-9](/img/structure/B2761550.png)
1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride
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Overview
Description
The compound “1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride” belongs to a class of organic compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are used in a wide range of applications from pharmaceutical drugs to chemical reagents .
Molecular Structure Analysis
The molecular structure of similar compounds shows that they often have a planar configuration due to the conjugation of the nitrogen atoms in the triazole ring . This planarity can contribute to the stability of these compounds .Chemical Reactions Analysis
Triazoles can participate in various chemical reactions. For instance, they can undergo photocatalytic reactions with aliphatic amines, leading to the formation of pyridin-4-yl derivatives .Scientific Research Applications
- Anticancer Agents : Researchers have explored pyridyltriazole derivatives as potential anticancer agents. Their structural diversity allows for modifications to enhance selectivity and efficacy against specific cancer types .
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory activity, making them promising candidates for drug development .
- Metal Complexes : Pyridyltriazole ligands readily form stable complexes with transition metals. These complexes find applications in catalysis, such as cross-coupling reactions and C–H activation .
- Luminescent Materials : Certain pyridyltriazole derivatives exhibit strong luminescence. Researchers have incorporated them into organic light-emitting diodes (OLEDs) and sensors .
- Photovoltaics : Their electron-rich nature makes them useful in organic photovoltaic devices .
- Fluorescent Probes : Pyridyltriazoles serve as fluorescent probes for biological imaging. They can selectively target specific cellular components, aiding in visualizing cellular processes .
- Pesticides and Herbicides : Researchers have investigated pyridyltriazole derivatives as potential agrochemicals due to their bioactivity against pests and weeds .
- Host–Guest Interactions : Pyridyltriazoles participate in host–guest interactions, forming inclusion complexes with other molecules. These interactions have implications in drug delivery and molecular recognition .
Medicinal Chemistry and Drug Development
Coordination Chemistry and Catalysis
Materials Science and Optoelectronics
Biological Studies
Agrochemicals
Supramolecular Chemistry
Mechanism of Action
Target of Action
Similar compounds, such as 3-(pyridin-4-yl)-1,2,4-triazines, have shown activity against thevaccinia virus . They have also been reported to have various types of biological activity, including antifungal , sedative-hypnotic , anti-inflammatory , and anti-proliferative effects .
Mode of Action
Similar compounds have shown promising characteristics, particularly in comparison to the antiviral drug cidofovir .
Biochemical Pathways
Related compounds have shown to inhibit thevaccinia virus , suggesting that they may interfere with the viral replication pathways.
Result of Action
Similar compounds have shown promising characteristics, particularly in comparison to the antiviral drug cidofovir . This suggests that these compounds may have a significant antiviral effect.
Safety and Hazards
properties
IUPAC Name |
2-pyridin-4-yl-1,2,4-triazol-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5.2ClH/c8-7-10-5-11-12(7)6-1-3-9-4-2-6;;/h1-5H,(H2,8,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKSFPXEAGUDFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C(=NC=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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